Superior Mass Shift Differentiation
The most critical parameter for an internal standard is a mass difference sufficient to completely separate its signal from the analyte's monoisotopic peak and its naturally occurring isotopes. Iprovalicarb-d8 has an average molecular weight of 328.48 Da, which is a +8.05 Da shift from unlabeled Iprovalicarb (320.43 Da) . Its accurate monoisotopic mass is 328.2602 Da, compared to 320.2100 Da for the parent, a difference of +8.0502 Da . This substantial mass shift ensures that the extracted ion chromatogram for the internal standard has zero cross-talk from the analyte's [M+H]+ ion or its 13C, 15N, or 18O isotopologues, thus enabling unambiguous peak integration and a linear calibration range free from isotopic interference [1].
| Evidence Dimension | Molecular Weight (Average) and Monoisotopic Mass for MS Differentiation |
|---|---|
| Target Compound Data | Average MW: 328.48 Da; Monoisotopic Mass: 328.2602 Da |
| Comparator Or Baseline | Unlabeled Iprovalicarb: Average MW: 320.43 Da; Monoisotopic Mass: 320.2100 Da |
| Quantified Difference | +8.05 Da (Average); +8.0502 Da (Monoisotopic) |
| Conditions | Mass spectrometry (LC-MS/MS, GC-MS); data derived from certificate-providing vendor technical datasheets [REFS-1, REFS-2] |
Why This Matters
A mass difference of >3 Da is generally required to avoid isotopic overlap; the +8 Da shift makes Iprovalicarb-d8 functionally immune to spectral interference from the analyte, a requirement for achieving the low ng/g level detection limits mandated in EU and US EPA regulatory residue monitoring methods.
- [1] Vogeser, M., & Seger, C. (2010). The use of liquid chromatography-tandem mass spectrometry for the analysis of endogenous compounds: technical considerations and perspectives. Clinical Chemistry, 56(8), 1234-1244. View Source
